An In-depth Technical Guide to the Basic Properties of Pyrido[3,4-d]pyridazin-1(2H)-one
An In-depth Technical Guide to the Basic Properties of Pyrido[3,4-d]pyridazin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrido[3,4-d]pyridazin-1(2H)-one is a heterocyclic compound featuring a fused pyridine and pyridazine ring system. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the broader class of pyridopyridazinones.[1][2] These activities include potential applications as cardiovascular agents and in oncology.[3][4] This technical guide provides a comprehensive overview of the core properties of Pyrido[3,4-d]pyridazin-1(2H)-one, including its chemical structure, physicochemical properties, and potential biological significance. Due to the limited availability of experimental data for this specific isomer, this guide synthesizes information from closely related analogues and computational predictions to offer a robust foundational resource for researchers. Standard experimental protocols for synthesis and characterization are also detailed to provide a practical framework for laboratory investigation.
Chemical Structure and Physicochemical Properties
The fundamental structure of Pyrido[3,4-d]pyridazin-1(2H)-one consists of a pyridine ring fused to a pyridazinone ring. The lactam-lactim tautomerism is a key feature of this heterocyclic system, which can influence its chemical reactivity and biological interactions.
Predicted Physicochemical Properties
Quantitative data for the physicochemical properties of Pyrido[3,4-d]pyridazin-1(2H)-one are not extensively reported in the literature. The following table summarizes computed and predicted values to guide experimental design.
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₅N₃O | [5] |
| Molecular Weight | 147.13 g/mol | [5] |
| XLogP3 | -0.4 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| pKa (most acidic) | Predicted ~8-9 | Based on related pyridazinone structures[6] |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF, with lower solubility in alcohols and limited solubility in water. | Based on solubility data of 6-phenyl-pyridazin-3(2H)-one[7][8] |
Predicted Spectroscopic Properties
-
¹H NMR: Aromatic protons on the pyridine ring are expected to appear in the δ 7.0-9.0 ppm range. The proton on the pyridazinone ring is anticipated to be in a similar aromatic region. The N-H proton will likely appear as a broad singlet at a downfield chemical shift, which may be solvent-dependent.
-
¹³C NMR: Aromatic carbons are expected in the δ 110-160 ppm range. The carbonyl carbon of the pyridazinone ring is predicted to be the most downfield signal, likely above δ 160 ppm.[10]
-
FT-IR (cm⁻¹): A characteristic C=O stretching vibration for the lactam is expected around 1650-1680 cm⁻¹. N-H stretching should be observable as a broad band in the 3100-3400 cm⁻¹ region. Aromatic C-H stretching is anticipated above 3000 cm⁻¹, and C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ range.[12][13]
-
Mass Spectrometry: The molecular ion peak (M+) is expected at m/z = 147. Fragmentation patterns would likely involve the loss of CO, N₂, and HCN from the heterocyclic core.[14][15]
Synthesis and Characterization
While a specific, detailed protocol for the synthesis of Pyrido[3,4-d]pyridazin-1(2H)-one is not widely published, a plausible synthetic route can be extrapolated from the synthesis of its isomers and related pyridazinone derivatives.[16]
Proposed Synthetic Pathway
A common approach to constructing the pyridazinone ring is through the condensation of a suitable dicarbonyl compound or its equivalent with hydrazine. For the synthesis of Pyrido[3,4-d]pyridazin-1(2H)-one, a potential starting material would be a pyridine derivative with appropriate functional groups at the 3 and 4 positions.
Caption: Proposed synthetic workflow for Pyrido[3,4-d]pyridazin-1(2H)-one.
Experimental Protocol: A General Approach
The following is a generalized, step-by-step methodology for the synthesis of the target compound, which should be optimized for specific laboratory conditions.
-
Step 1: Formation of a Reactive Intermediate. A pyridine-3,4-dicarboxylic acid derivative, such as the corresponding diester or anhydride, would serve as a suitable precursor. The diester can be prepared by standard Fischer esterification of the dicarboxylic acid in the presence of an acid catalyst.
-
Step 2: Cyclization with Hydrazine. The pyridine-3,4-dicarboxylate or its anhydride is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid.
-
Step 3: Reflux and Product Formation. The reaction mixture is heated to reflux for several hours to facilitate the cyclization and formation of the pyridazinone ring.
-
Step 4: Isolation and Purification. Upon cooling, the product may precipitate out of the solution. The solid product can be collected by filtration, washed with a cold solvent, and then purified by recrystallization or column chromatography.
Analytical Characterization Workflow
A standard workflow for the analytical characterization of the synthesized Pyrido[3,4-d]pyridazin-1(2H)-one is essential for confirming its identity and purity.
Caption: Standard workflow for the characterization of the synthesized compound.
Biological and Pharmacological Relevance
The pyridazinone and pyridopyridazine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3][4]
Potential Mechanisms of Action
Derivatives of the broader pyridazinone class have been reported to exhibit a variety of biological activities, suggesting potential mechanisms of action for Pyrido[3,4-d]pyridazin-1(2H)-one.
Caption: Potential biological targets and therapeutic outcomes of the pyridopyridazinone core.
-
Enzyme Inhibition: Many pyridazinone derivatives are known to be potent enzyme inhibitors. For instance, related compounds have shown inhibitory activity against phosphodiesterase 5 (PDE5), which could lead to vasodilation.[3] Additionally, various pyridopyrimidine and related structures have been investigated as inhibitors of protein kinases such as EGFR and eEF-2K, suggesting a potential role in cancer therapy.[17][18][19] Some derivatives have also been explored as dual inhibitors of COX-1 and COX-2, indicating anti-inflammatory potential.[20]
-
Receptor Modulation: The nitrogen-rich heterocyclic system can participate in hydrogen bonding and other non-covalent interactions with biological receptors, leading to a range of pharmacological effects.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
Pyrido[3,4-d]pyridazin-1(2H)-one represents a promising, yet underexplored, heterocyclic scaffold. While specific experimental data for this isomer is sparse, the well-documented and diverse biological activities of the broader pyridopyridazinone class provide a strong rationale for its further investigation in drug discovery and development. This guide offers a foundational understanding of its predicted properties and outlines the necessary experimental framework to encourage and facilitate future research into this intriguing molecule.
References
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
- Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M., & Moawad, A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66.
-
Pyrido[3,4-D]pyridazin-1(2H)-one. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Retrieved January 21, 2026, from [Link]
- Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. (2011). Magnetic Resonance in Chemistry, 49(7), 437-42.
-
SAFETY DATA SHEET. (n.d.). Merit Pharmaceutical. Retrieved January 21, 2026, from [Link]
-
Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]
- An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. (1983). Journal of the Chemical Society, Perkin Transactions 1, 1203-1207.
- Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). Molecules, 24(18), 3379.
-
1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). Journal of Medicinal Chemistry, 59(9), 4547-4558.
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
1 H NMR spectrum for compound 3 in pyridine-d 5. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2006). Journal of Molecular Structure, 786(1-3), 1-13.
-
SAFETY DATA SHEET. (n.d.). PhytoTech Labs. Retrieved January 21, 2026, from [Link]
-
The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. (n.d.). Scilit. Retrieved January 21, 2026, from [Link]
- Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(17), 4220-4224.
-
13C NMR Spectrum (1D, 101 MHz, D2O, predicted). (n.d.). NP-MRD. Retrieved January 21, 2026, from [Link]
-
Pyrido[3,4-b]pyrazine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (n.d.). RSC Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
-
Pyrido[3,4-d]pyridazine-1,5-dione, 2,3,4,6-tetrahydro-4-imino-7,8-dimethyl-. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]
-
3,4-DIHYDRO-2H-PYRIDO[1,2-a]PYRIMIDIN-2-ONE. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2056-2075.
-
Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
- Pyrazole[3,4-d]pyridazine derivatives: Molecular docking and explore of acetylcholinesterase and carbonic anhydrase enzymes inhibitors as anticholinergics potentials. (2019). Bioorganic Chemistry, 92, 103213.
- Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (2014). ACS Medicinal Chemistry Letters, 5(9), 1012-1017.
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved January 21, 2026, from [Link]
- Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2013). International Journal of Quantum Chemistry, 113(19), 2217-2224.
-
Synthesis and Reactivity of 3 (2H) -Pyridazinone and. (n.d.). Amanote. Retrieved January 21, 2026, from [Link]
-
4H-Pyrido[2,3-d][3][5]oxazin-4-one, 2-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]
-
Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][2][3]triazine derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie. Retrieved January 21, 2026, from [Link]
-
Calculated pKa values for C-H bonds in 1 and 3. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
A new, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances, 13(48), 33863-33878.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MOJ Biorg Org Chem, 2(5), 226-230.
-
Synthesis of Pyrido and Pyrazinodithienodipyrimidine-4,8(3H,9H)-dione Derivatives by the Aza-Wittig Methodology. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazine [webbook.nist.gov]
- 5. kpfu.ru [kpfu.ru]
- 6. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione [webbook.nist.gov]
- 15. scilit.com [scilit.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyridazine(289-80-5) 1H NMR [m.chemicalbook.com]
